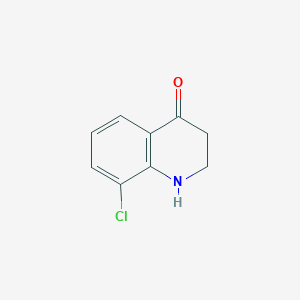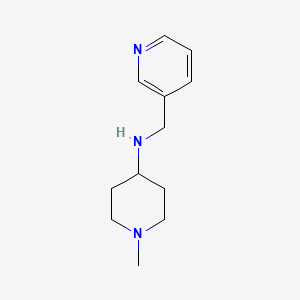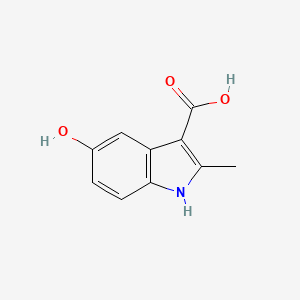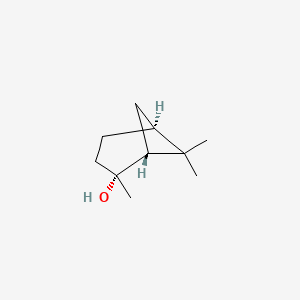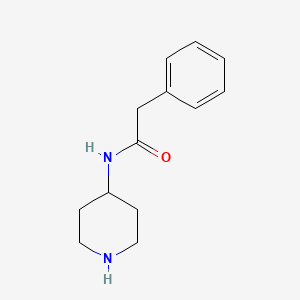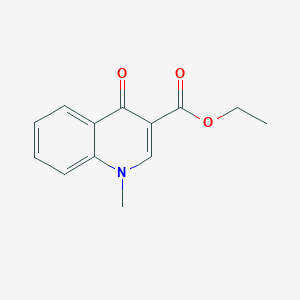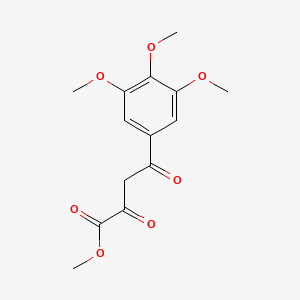
Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate
Übersicht
Beschreibung
“Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate” is a chemical compound with the molecular formula C14H16O7 . It has an average mass of 296.273 Da and a monoisotopic mass of 296.089600 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate” is characterized by its molecular formula C14H16O7 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the current search results.Physical And Chemical Properties Analysis
“Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate” has a molecular weight of 296.2726 . More detailed physical and chemical properties would require specific experimental data, which are not available in the current search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate is involved in various synthetic pathways and chemical studies. For instance, its structural analogs have been synthesized for applications in organic chemistry, such as the development of polyol chains using specific linchpins, which are crucial for the production of complex organic molecules like roflamycoin polyol. The selectivity and efficiency of these synthetic processes often depend on the substituents and reaction conditions (Rychnovsky et al., 1999).
Herbicide Action Mechanism
Related compounds, such as methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, have been studied for their herbicidal activity, particularly in controlling wild oat in wheat crops. These studies provide insights into the mode of action of these herbicides, including their auxin antagonistic properties and effects on plant growth and development (Shimabukuro et al., 1978).
Corrosion Inhibition
Compounds with structural similarities have also been explored for their potential in corrosion inhibition, particularly for copper protection. The design of such molecules often incorporates functional groups that enhance adsorption to metal surfaces and improve the protective efficiency in corrosive environments (Tansuğ et al., 2014).
Molecular Docking and Pharmacological Potential
Molecular docking studies have shown that certain butanoic acid derivatives can bind effectively to biological targets, suggesting potential pharmacological applications. These studies help in understanding the bioactive conformation of these compounds and their possible therapeutic uses (Vanasundari et al., 2018).
Analytical Methodologies
The derivatization of acidic herbicides for gas chromatography analysis highlights the utility of methyl esters in analytical chemistry, providing efficient methods for the detection and quantification of polar herbicides in environmental samples (Ranz et al., 2008).
Autoignition Studies
Research on methyl butanoate, a surrogate for biodiesel fuel components, contributes to a better understanding of the combustion and autoignition processes relevant to engine performance and emissions. Detailed kinetic studies of such esters help in optimizing fuel formulations for improved efficiency and reduced environmental impact (Jiao et al., 2015).
Eigenschaften
IUPAC Name |
methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O7/c1-18-11-5-8(6-12(19-2)13(11)20-3)9(15)7-10(16)14(17)21-4/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQVAYYTVCKRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378075 | |
| Record name | Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
CAS RN |
70311-74-9 | |
| Record name | Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



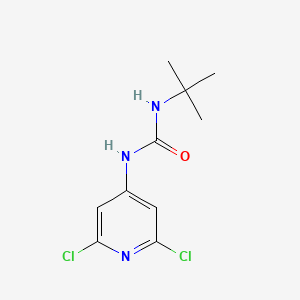
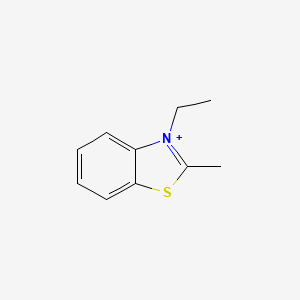
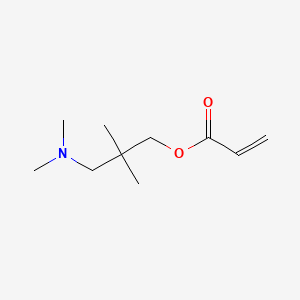
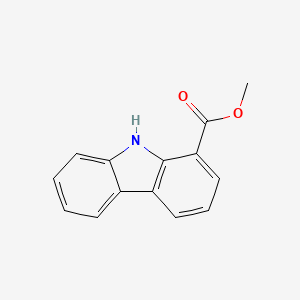
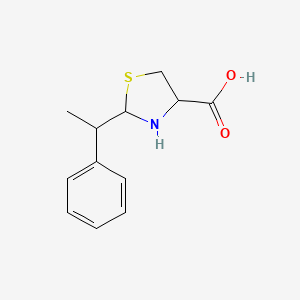
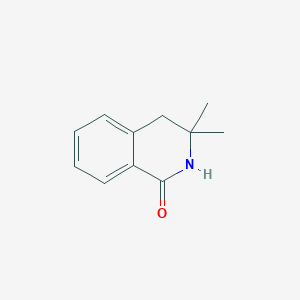
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)
